O-Propan-2-yl propylcarbamothioate

Description

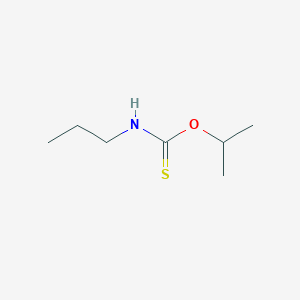

O-Propan-2-yl propylcarbamothioate is a carbamothioate ester characterized by an isopropyloxy (O-propan-2-yl) group and a propylamine (N-propyl) substituent. Its molecular formula is C₇H₁₅NO₂S, with a structure comprising a thioester linkage (C=S) between the oxygen-bound isopropyl group and the nitrogen-bound propyl group. This compound is primarily utilized as an intermediate in stereoselective organic syntheses, particularly in palladium-catalyzed reactions to generate chiral sulfides or phosphonothioates . Its reactivity stems from the nucleophilic thioester group, which facilitates coupling reactions under controlled conditions.

Properties

CAS No. |

133167-72-3 |

|---|---|

Molecular Formula |

C7H15NOS |

Molecular Weight |

161.27 g/mol |

IUPAC Name |

O-propan-2-yl N-propylcarbamothioate |

InChI |

InChI=1S/C7H15NOS/c1-4-5-8-7(10)9-6(2)3/h6H,4-5H2,1-3H3,(H,8,10) |

InChI Key |

FWJOCWFRSGXNIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=S)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Propan-2-yl propylcarbamothioate typically involves the reaction of propyl isocyanate with isopropyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Propyl isocyanate} + \text{Isopropyl mercaptan} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O-Propan-2-yl propylcarbamothioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted carbamothioates.

Scientific Research Applications

O-Propan-2-yl propylcarbamothioate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Propan-2-yl propylcarbamothioate involves its interaction with specific molecular targets. The carbamothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamothioates and phosphonothioates share functional similarities due to their thioester or thiophosphate groups, but their structural differences significantly influence their physical properties, reactivity, and applications. Below is a detailed comparison:

Carbamothioate Derivatives

2.1.1 O-(2-Methylpropyl) N-Ethylcarbamothioate

- Molecular Formula: C₇H₁₅NO₂S (identical to O-propan-2-yl propylcarbamothioate).

- Substituents : O-(2-methylpropyl) (isobutyl) and N-ethyl.

- The N-ethyl substituent (vs. N-propyl) shortens the alkyl chain, which may alter solubility in nonpolar solvents.

- Safety : Requires stringent handling protocols due to unspecified hazards, as indicated in its safety data sheet .

2.1.2 (E)-O-4-Cyclohexylbut-3-en-2-yl Propylcarbamothioate

- Molecular Formula: ~C₁₄H₂₅NOS (estimated).

- Substituents : O-(4-cyclohexylbut-3-en-2-yl) and N-propyl.

- Key Differences :

Phosphonothioate Derivatives

2.2.1 Propylphosphonothioic O,O-Acid

- Molecular Formula : C₃H₉O₂PS.

- Structure : Phosphorus-centered thiophosphate with a propyl group.

- Key Differences :

2.2.2 O-Ethyl O-[2-(Diisopropylamino)ethyl] Methylphosphonothioate Hydrochloride

- Molecular Formula: C₁₁H₂₇ClNO₂PS.

- Structure: Contains a charged diisopropylaminoethyl group and a thiophosphate ester.

- Key Differences: The quaternary ammonium group enhances water solubility, unlike neutral carbamothioates. Used in nerve agent research due to its structural mimicry of organophosphorus toxins .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Steric Effects : Branched O-substituents (e.g., isopropyl vs. isobutyl) influence reaction efficiency in metal-catalyzed couplings. For instance, this compound achieves 54% yield in Pd-mediated reactions, while bulkier analogs may require extended reaction times .

- Solubility Trends: Carbamothioates with linear alkyl chains (e.g., N-propyl) exhibit better solubility in dichloromethane than phosphonothioates, which often require polar solvents like dioxane .

- Safety Profile : Carbamothioates generally lack comprehensive toxicity data, but analogous compounds (e.g., O-isobutyl derivatives) mandate precautions such as glovebox use and medical supervision upon exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.